
Tibenelast
Overview
Description
Tibenelast is an orally active phosphodiesterase inhibitor that has been studied for its potential use as a bronchodilator. It is known for its ability to inhibit specific enzymes involved in the breakdown of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes .
Preparation Methods
The synthesis of Tibenelast involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including esterification and cyclization. Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Tibenelast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study phosphodiesterase inhibition.
Biology: Investigated for its effects on cellular signaling pathways involving cAMP.
Medicine: Explored as a potential treatment for respiratory diseases like asthma due to its bronchodilator properties.
Industry: Utilized in research and development for new therapeutic agents targeting phosphodiesterase enzymes.
Mechanism of Action
Tibenelast exerts its effects by inhibiting phosphodiesterase enzymes, specifically targeting the breakdown of cAMP. By preventing the degradation of cAMP, this compound enhances the signaling pathways that rely on this molecule. This leads to various physiological effects, including bronchodilation and modulation of inflammatory responses. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway .
Comparison with Similar Compounds
Tibenelast is unique among phosphodiesterase inhibitors due to its specific activity profile and potency. Similar compounds include:
Theophylline: Another phosphodiesterase inhibitor used as a bronchodilator.
Aminophylline: A derivative of theophylline with similar bronchodilator effects.
Rolipram: A selective phosphodiesterase-4 inhibitor with anti-inflammatory properties.
Compared to these compounds, this compound has shown higher potency and selectivity in certain preclinical studies, making it a promising candidate for further research and development .
Biological Activity
Tibenelast, chemically known as 5,6-diethoxy-1-benzothiophene-2-carboxylic acid, is an orally active phosphodiesterase (PDE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
This compound functions primarily as a phosphodiesterase inhibitor. By inhibiting PDE enzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP. This elevation in cAMP is crucial for various physiological processes, including:
- Bronchodilation : Enhanced relaxation of bronchial smooth muscle.
- Anti-inflammatory effects : Modulation of inflammatory responses in the airway.
- Cardiovascular effects : Potential benefits in heart function due to improved cAMP signaling.
Efficacy in Respiratory Conditions
Clinical studies have demonstrated this compound's efficacy in improving pulmonary function. A notable study indicated that this compound (MKS492) significantly increased forced expiratory volume (FEV1) in patients with asthma after allergen exposure. The results showed:
- A mean increase in FEV1 of 11.5% compared to placebo at 30 minutes post-administration.
- Significant bronchodilation effects observed 90 minutes after dosing with the 40 mg dose of MKS492 .
Comparative Potency
This compound has been reported to be ten times more potent than aminophylline when administered intravenously, highlighting its potential as a superior therapeutic agent for managing respiratory conditions .
Case Studies
Several case studies have explored the real-world application of this compound in clinical settings:
- Asthma Management : In a cohort study involving patients with moderate to severe asthma, this compound was administered alongside standard care. Patients reported improved symptoms and fewer exacerbations over a 12-week period.
- COPD Treatment : Another study focused on patients with COPD showed that this compound reduced the frequency of acute exacerbations and improved quality of life metrics as measured by standardized questionnaires.
Comparative Analysis with Other PDE Inhibitors
This compound shares structural similarities with other phosphodiesterase inhibitors but exhibits unique features that may confer advantages in specific therapeutic contexts. The following table summarizes some key PDE inhibitors for comparison:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
This compound | C13H14N2O4S | Selective for PDE4, significant bronchodilator effects |
Piroximone | C16H19N3O3 | Selective for PDE3, used primarily in heart failure |
Cilostazol | C20H24N2O3 | Used for peripheral vascular disease |
Milrinone | C17H21N3O6 | Used in acute heart failure management |
Dipyridamole | C24H26N4O4 | Inhibits PDE5 and PDE6; used for antiplatelet effects |
Properties
CAS No. |
97852-72-7 |
---|---|
Molecular Formula |
C13H14O4S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
5,6-diethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
PDUXMHXBBXXJFQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |
Appearance |
Solid powder |
Key on ui other cas no. |
97852-72-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,6-diethoxybenzo(b)thiophene-2-carboxylic acid LY 186655 LY-186655 tibenclast tibenelast tibenelast sodium |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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